molecular formula C23H28O4 B586179 17-phenyl trinor Prostaglandin A2

17-phenyl trinor Prostaglandin A2

Cat. No.: B586179
M. Wt: 368.5 g/mol
InChI Key: PBMAXTSZSCARIG-YPINUJMCSA-N
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Description

17-phenyl trinor Prostaglandin A2 is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots. This compound is designed to mimic the biological activity of natural prostaglandins with enhanced stability and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-phenyl trinor Prostaglandin A2 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopentane ring, introduction of the phenyl group, and the establishment of the trinor structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. This involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

17-phenyl trinor Prostaglandin A2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

17-phenyl trinor Prostaglandin A2 has a wide range of scientific research applications:

Mechanism of Action

17-phenyl trinor Prostaglandin A2 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound primarily targets the EP1 and EP3 receptors, which are involved in regulating inflammation, pain, and vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-phenyl trinor Prostaglandin A2 is unique due to its enhanced stability, increased potency, and specific receptor selectivity. These properties make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMAXTSZSCARIG-YPINUJMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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